2-((2-chloro-4-fluorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
2-((2-Chloro-4-fluorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidin-4(5H)-one core. Key structural elements include a 2-chloro-4-fluorobenzylthio substituent at position 2, an ethyl group at position 3, and a phenyl group at position 5. The chloro and fluoro substituents on the benzyl moiety likely enhance lipophilicity and metabolic stability, while the ethyl and phenyl groups contribute to steric and electronic modulation.
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-ethyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3OS/c1-2-26-20(27)19-18(16(11-24-19)13-6-4-3-5-7-13)25-21(26)28-12-14-8-9-15(23)10-17(14)22/h3-11,24H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNNJTLNBSGJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-chloro-4-fluorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , identified by its CAS number 2034377-33-6 , is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 413.9 g/mol . The structure features a pyrrolo[3,2-d]pyrimidine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.9 g/mol |
| CAS Number | 2034377-33-6 |
Antitumor Activity
Recent studies have indicated that compounds similar to 2-((2-chloro-4-fluorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exhibit significant antitumor properties. For instance, pyrimidine derivatives have been shown to inhibit cancer cell proliferation in various human tumor cell lines, including HeLa and HCT116 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several pathogens. Pyrimidine derivatives are known to exhibit activity against bacteria and fungi, suggesting that this compound may also possess similar effects. For example, studies have reported that related compounds show efficacy against Mycobacterium tuberculosis and other bacterial strains .
Anti-inflammatory Effects
Compounds within this chemical class have been explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases .
The biological activity of 2-((2-chloro-4-fluorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It could potentially interact with specific receptors involved in cell signaling pathways, influencing cellular responses.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several studies have investigated the biological properties of pyrimidine derivatives:
- Antitumor Study : A study by Patil et al. demonstrated that substituted pyrimidines exhibited selective inhibition against EGFR (Epidermal Growth Factor Receptor) with IC50 values indicating potent activity against cancer cell lines .
- Antimicrobial Research : Another study highlighted the efficacy of pyrimidine derivatives against drug-resistant strains of bacteria, suggesting their potential role in developing new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Pyrrolo[3,2-d]pyrimidin-4(5H)-one Core
Compound 56 (6-benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one)
- Substituents : 6-benzoyl, 2-thioxo, 3-ethyl.
- Synthesis : Derived from ethyl isothiocyanate and a pyrrole precursor via cyclization.
- Key Differences : The 2-thioxo group and benzoyl substituent contrast with the target compound’s benzylthio and phenyl groups. These differences may reduce lipophilicity compared to the chloro-fluorobenzylthio moiety in the target compound .
- AZD4831 ((R)-1-(2-(1-aminoethyl)-4-chlorobenzyl)-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one) Substituents: 4-chlorobenzyl, 2-thioxo, 1-aminoethyl. Biological Activity: Myeloperoxidase inhibitor with demonstrated in vivo and human metabolic profiles. Key Differences: The aminoethyl group and thioxo substitution distinguish it from the target compound’s ethyl and benzylthio groups. Such variations may influence target selectivity and metabolic pathways .
Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
- Compound 3a (2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one) Substituents: 2,6-bis(3-methoxyphenyl), 3-methyl. Physical Properties: Melting point 148–150°C, yield 48%. Key Differences: The thieno core (vs.
- Compound 6b (7,9-Bis(4-methoxyphenyl)-pyrido-thieno-pyrimidin-4(3H)-one) Substituents: Pyrido-thieno fused core, 7,9-bis(4-methoxyphenyl), pyrazole moiety. Physical Properties: Melting point 183–185°C, yield 72%.
Comparative Data Table
Key Observations
Thieno and pyrido-thieno derivatives exhibit higher melting points, suggesting stronger intermolecular interactions but possibly lower solubility .
Substituent Effects :
- Electron-Withdrawing Groups : The 2-chloro-4-fluorobenzylthio group in the target compound likely enhances metabolic stability compared to methoxy or hydroxyl groups in analogues .
- Steric Effects : The 3-ethyl and 7-phenyl groups may hinder enzymatic degradation, a feature absent in methyl-substituted derivatives like 3a .
Synthetic Accessibility: Thieno derivatives (e.g., ) often require multi-step syntheses with moderate yields (45–72%), whereas pyrrolo analogues (e.g., ) involve cyclization and alkylation steps, suggesting comparable complexity .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?
- Answer : The compound contains a pyrrolo[3,2-d]pyrimidinone core substituted with a 2-chloro-4-fluorobenzylthio group, an ethyl group at position 3, and a phenyl group at position 6. The chloro and fluoro substituents on the benzyl group enhance electron-withdrawing effects, potentially stabilizing intermediates during synthesis. The thioether linkage (C-S) is susceptible to oxidation, requiring inert atmospheres or reducing agents to prevent side reactions .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer : Key steps include:
- Temperature control : Maintain reactions between 15–23°C during nucleophilic substitutions to avoid decomposition .
- Solvent selection : Polar aprotic solvents (e.g., N-methyl-2-pyrrolidone) enhance solubility of intermediates .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments .
- Mass spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns (e.g., chlorine/fluorine signatures) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry in solid-state studies .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved across different assays?
- Answer : Discrepancies may arise from:
- Assay conditions : Adjust pH (e.g., ammonium acetate buffer at pH 6.5) to mimic physiological environments .
- Metabolite interference : Perform LC-MS/MS to identify degradation products or active metabolites .
- Structural analogs : Compare activity with derivatives lacking the 2-chloro-4-fluorobenzyl group to isolate pharmacophoric contributions .
Q. What computational methods are suitable for predicting structure-activity relationships (SAR) for this compound?
- Answer :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs) .
- DFT calculations : Analyze electron density maps to assess reactivity at the thioether or pyrrolopyrimidinone core .
- MD simulations : Simulate solvation effects in water/DMSO mixtures to predict bioavailability .
Q. How can researchers evaluate the environmental impact of this compound during disposal or degradation?
- Answer :
- Biodegradation assays : Incubate with soil microbiota and monitor degradation via HPLC-MS over 28 days .
- Ecotoxicity testing : Use Daphnia magna or Aliivibrio fischeri models to assess acute toxicity (EC₅₀ values) .
- Photostability studies : Expose to UV light (254 nm) to identify photodegradation products .
Q. What strategies mitigate stability issues during long-term storage of this compound?
- Answer :
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent oxidation .
- Accelerated stability testing : Use thermal cycling (25–40°C) and humidity chambers (60% RH) to predict shelf life .
- Excipient screening : Co-formulate with antioxidants (e.g., BHT) to stabilize the thioether group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
